molecular formula C12H23NO4 B13556413 tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate

tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate

Cat. No.: B13556413
M. Wt: 245.32 g/mol
InChI Key: TYYRQNDOBICNBG-UHFFFAOYSA-N
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Description

tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate is a carbamate derivative featuring a tetrahydrofuran (oxane) ring substituted with a hydroxyl group at the 4-position. The carbamate group is further functionalized with a tert-butyl and methyl moiety. Key structural attributes include:

  • Oxane ring: A five-membered oxygen-containing heterocycle, contributing to conformational rigidity.
  • Hydroxyl group: Positioned at the 4-carbon of the oxane ring, enabling hydrogen bonding and influencing solubility.
  • Carbamate protection: The tert-butyl group serves as a common protecting group in organic synthesis, enhancing stability during reactions .

The hydroxyl group’s presence makes this compound a candidate for further derivatization, such as oxidation or esterification.

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate

InChI

InChI=1S/C12H23NO4/c1-11(2,3)17-10(14)13(4)9-12(15)5-7-16-8-6-12/h15H,5-9H2,1-4H3

InChI Key

TYYRQNDOBICNBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1(CCOCC1)O

Origin of Product

United States

Preparation Methods

Step 1: Formation of Phenyl-N-methyl Urethane Intermediate

  • Reactants: Methylamine and diphenyl carbonate.
  • Reaction Conditions: Liquid phase, temperature range 20–80 °C, atmospheric to slight pressure.
  • Molar Ratio: Methylamine to diphenyl carbonate approximately 0.8:1 to 1:1, with 1:1 being optimal.
  • Mechanism: Nucleophilic attack of methylamine on diphenyl carbonate yields phenyl-N-methyl urethane and phenol as a byproduct.

Key Reaction:

$$
\text{Diphenyl carbonate} + \text{Methylamine} \rightarrow \text{Phenyl-N-methyl urethane} + \text{Phenol}
$$

  • Reactor Type: Continuous stirred tank reactor or tubular reactor with continuous feed and product removal.
  • Reaction Medium: The reaction mixture itself is recycled as the solvent to maintain homogeneity and reduce waste.
  • Conversion and Selectivity: Diphenyl carbonate conversion >98%, phenyl-N-methyl urethane selectivity >99% (molar basis).
  • Side Reactions: At temperatures >80 °C, formation of N,N'-dimethylurea may increase, reducing yield.

Step 2: Thermal Decomposition to Generate Methyl Isocyanate

  • Process: Phenyl-N-methyl urethane undergoes thermal decomposition at elevated temperatures (180–220 °C) and reduced pressure (200 mmHg to atmospheric).
  • Outcome: Phenyl-N-methyl urethane decomposes into methyl isocyanate (gaseous phase) and phenol.
  • Separation: The gas stream containing methyl isocyanate is separated from the liquid phase containing phenol and unreacted urethane.
  • Recycling: Unreacted phenyl-N-methyl urethane is recycled back to the reactor to maximize conversion.
  • Selectivity: Methyl isocyanate yield >98% (molar basis).
  • Reactor: Stirred reactor equipped with fractional distillation or packed column for efficient separation.

Step 3: Carbamate Formation by Reaction with Substituted Phenol or Hydroxy Compound

  • Reactants: Methyl isocyanate (from Step 2) and substituted phenol or hydroxy compound (in this case, 4-hydroxyoxan-4-ylmethyl derivative).
  • Solvent: Inert organic solvent (e.g., benzene, dioxane) to dissolve reactants.
  • Catalyst: Basic catalyst to promote carbamate formation.
  • Temperature: 0–50 °C to control reaction rate and avoid side reactions.
  • Reaction: Methyl isocyanate reacts with the hydroxy group of the substituted phenol or hydroxyoxane derivative to form the N-methyl carbamate.

General Reaction:

$$
\text{ROH} + \text{CH}3\text{NCO} \xrightarrow{\text{Base catalyst}} \text{ROCONHCH}3
$$

where ROH represents the substituted phenol or hydroxyoxane moiety.

  • Product Isolation: The carbamate product is recovered by standard separation techniques such as crystallization or extraction.

Reaction Scheme Summary

Step Reactants Conditions Products Notes
1 Methylamine + Diphenyl carbonate 20–80 °C, liquid phase, 1:1 mol ratio Phenyl-N-methyl urethane + Phenol Continuous reactor, high conversion
2 Phenyl-N-methyl urethane 180–220 °C, 200 mmHg–1 atm Methyl isocyanate (gas) + Phenol Thermal decomposition, gas-liquid separation
3 Methyl isocyanate + 4-hydroxyoxan-4-ylmethyl compound 0–50 °C, inert solvent, base catalyst tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate Carbamate formation, product isolation

Analytical and Research Findings

  • Conversion Efficiency: The continuous flow method achieves >98% conversion of diphenyl carbonate with minimal side products.
  • Safety Improvement: In situ generation and immediate consumption of methyl isocyanate significantly reduce hazards associated with storage and handling.
  • Catalyst Role: Basic catalysts (e.g., tertiary amines) enhance carbamate formation rates and selectivity.
  • Temperature Control: Maintaining lower temperatures in Step 3 avoids polymerization or degradation of methyl isocyanate and carbamate products.
  • Recycling: Unreacted intermediates are efficiently recycled to improve overall yield and reduce waste.

Notes on Specificity to 4-Hydroxyoxan-4-yl Substituent

While the general method applies broadly to substituted phenols and hydroxy compounds, the presence of the cyclic 4-hydroxyoxan-4-yl moiety requires:

  • Careful control of solvent polarity to maintain solubility.
  • Mild reaction conditions to preserve the oxane ring integrity.
  • Possibly modified catalyst loading to accommodate steric hindrance around the hydroxy group.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the carbonyl group may produce an alcohol .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activity and protein interactions due to its ability to form stable complexes with biological molecules .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific pathways or diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name CAS Molecular Formula Molecular Weight Functional Groups Key Substituents Notable Properties
tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate - C12H21NO4 243.3 Hydroxyl, carbamate Oxane ring with 4-OH High polarity due to H-bonding; rigid conformation
tert-butyl N-(4-aminooxolan-3-yl)carbamate 2305080-35-5 C9H18N2O3 210.25 Amino, carbamate Oxolan-3-amino Basic amino group enhances solubility in acidic media
tert-Butyl N-(3-fluoro-4-hydroxyphenyl)-N-methylcarbamate 1881292-86-9 C12H16FNO3 241.26 Fluoro, hydroxyl, carbamate Aromatic ring with F and OH Aromaticity increases UV activity; fluorine enhances electronegativity
tert-butyl N-(4-cyanooxan-4-yl)carbamate 1860028-25-6 C11H18N2O3 226.27 Cyano, carbamate Oxane ring with 4-CN Electron-withdrawing cyano group reduces nucleophilicity
tert-butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methyl-carbamate 1458615-92-3 C12H17ClN3O2 270.74 Chloro, carbamate Chloropyrimidine Heteroaromatic system promotes π-π stacking
tert-butyl N-(1-cyano-5-hydroxypentyl)-N-methylcarbamate 953908-29-7 C12H22N2O3 242.31 Cyano, hydroxyl Aliphatic chain with CN and OH Flexible chain increases solubility in non-polar solvents

Functional Group and Reactivity Comparisons

Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound facilitates hydrogen bonding, improving aqueous solubility compared to the amino-substituted analog (). However, the amino group’s basicity allows for protonation under acidic conditions, enabling selective reactivity in coupling reactions .

Aromatic vs. Aliphatic Systems :

  • The aromatic fluoro-hydroxyphenyl analog () exhibits UV-vis activity and rigidity, contrasting with the aliphatic oxane ring’s flexibility. Aromatic systems are more prone to electrophilic substitution, whereas oxane rings favor nucleophilic reactions at the hydroxyl site .

Electron-Withdrawing vs. Electron-Donating Substituents: The cyano group () withdraws electron density, reducing the carbamate’s nucleophilicity compared to the hydroxyl group’s electron-donating nature. This difference impacts stability in acidic or oxidizing environments .

Heteroaromatic Moieties :

  • The chloropyrimidine derivative () engages in π-π interactions, making it suitable for coordination chemistry or drug design. In contrast, the oxane ring’s oxygen atom may participate in dipole-dipole interactions .

Biological Activity

Tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate is a synthetic organic compound with the molecular formula C11H21NO4C_{11}H_{21}NO_4. This compound belongs to the carbamate class, characterized by its unique oxan ring structure, which influences its biological activity and potential applications in medicinal chemistry and enzymatic studies.

The compound's structure includes a tert-butyl group, a hydroxylated oxan moiety, and a carbamate functional group. The presence of the oxan ring imparts distinct chemical properties that can affect its interaction with biological targets.

PropertyValue
Molecular FormulaC11H21NO4C_{11}H_{21}NO_4
Molecular Weight231.29 g/mol
DensityNot available
Boiling PointNot available
Melting PointNot available

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins through covalent bonding and non-covalent interactions. The carbamate moiety can form bonds with nucleophilic sites on enzymes, potentially leading to inhibition or modification of their activity. This mechanism is crucial in exploring its role as a biochemical probe or inhibitor in various enzymatic reactions.

Biological Activity

Research indicates that this compound may exhibit significant biological activities, particularly in neuroprotection and enzyme inhibition. Its potential as a therapeutic agent is being investigated in the context of neurodegenerative diseases, such as Alzheimer's disease.

Case Studies

  • Neuroprotective Effects : In vitro studies have shown that compounds similar to this compound can protect astrocytes from apoptosis induced by amyloid-beta (Aβ) peptides. For instance, related compounds demonstrated the ability to inhibit β-secretase and acetylcholinesterase activities, which are critical in the pathology of Alzheimer's disease .
  • Inhibition of Amyloidogenesis : Research has highlighted the ability of structurally related compounds to inhibit Aβ aggregation significantly. For example, one study reported an 85% inhibition of Aβ aggregation at a concentration of 100 μM, suggesting that similar mechanisms could be expected from this compound .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other carbamates.

Table 2: Comparison with Similar Compounds

Compound NameStructure TypeKey Activity
Tert-butyl carbamateSimple carbamateProtective group for amines
Tert-butyl N-methylcarbamateMethylated carbamateDifferent reactivity profile
Tert-butyl N-(4-hydroxycyclohexyl)carbamateCyclohexyl derivativeSimilar protective properties

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or carbamate coupling. For example, analogous carbamates are prepared by reacting tert-butyl carbamate derivatives with hydroxyl- or amine-containing intermediates under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or THF . Optimization involves adjusting stoichiometry, temperature (often 0–60°C), and purification via column chromatography or recrystallization . The 4-hydroxyoxan-4-yl group may require protection (e.g., silylation) to prevent undesired side reactions during synthesis.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies the tert-butyl group (δ ~1.2–1.4 ppm for CH₃), carbamate carbonyl (δ ~155–160 ppm), and hydroxyoxan-4-yl protons (δ ~3.5–4.5 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (C₁₂H₂₁NO₄; theoretical MW: 243.29 g/mol).
  • X-ray Crystallography : SHELX software (via single-crystal diffraction) resolves steric effects of the tert-butyl group and hydrogen-bonding interactions of the hydroxyoxane ring .

Q. How does the hydroxyoxane ring influence the compound’s solubility and stability?

The 4-hydroxyoxan-4-yl group enhances water solubility via hydrogen bonding, while the tert-butyl carbamate increases lipophilicity. Stability studies (TGA/DSC) show decomposition above 200°C, with pH-dependent hydrolysis of the carbamate group in aqueous solutions .

Advanced Research Questions

Q. What strategies address contradictory reactivity data in nucleophilic substitutions involving this compound?

Contradictions (e.g., low yields in alkylation) may arise from steric hindrance from the tert-butyl group or competing reactions at the hydroxyoxane oxygen. Strategies:

  • Use bulky bases (e.g., DBU) to deprotonate selectively.
  • Employ Mitsunobu reactions for stereospecific substitutions .
  • Monitor intermediates via LC-MS to identify side products .

Q. How can this compound serve as a building block for protein degradation chimeras (PROTACs) or enzyme inhibitors?

The hydroxyoxane moiety can act as a hydrogen-bond donor for target binding, while the carbamate serves as a linker. In PROTAC design, the tert-butyl group enhances cell permeability, and the N-methyl group reduces metabolic degradation. Docking studies (e.g., AutoDock Vina) predict interactions with E3 ligases or kinases . Example: Analogous carbamates show IC₅₀ values <10 µM in kinase inhibition assays .

Q. What computational methods are used to resolve conflicting bioactivity data in structure-activity relationship (SAR) studies?

  • Molecular Dynamics (MD) : Simulate binding modes to identify key residues (e.g., hydrophobic pockets accommodating the tert-butyl group).
  • Free Energy Perturbation (FEP) : Quantify substituent effects on binding affinity.
  • Meta-analysis : Compare datasets across analogs (e.g., replacing hydroxyoxane with piperidine) to isolate structural contributors .

Q. How do steric and electronic properties of the tert-butyl and hydroxyoxane groups affect catalytic asymmetric reactions?

Steric bulk from tert-butyl directs regioselectivity in Pd-catalyzed couplings, while the hydroxyoxane oxygen stabilizes transition states via hydrogen bonding. Chiral HPLC or NMR (with Eu(hfc)₃) confirms enantiomeric excess. Example: Asymmetric aldol reactions with this compound achieve >90% ee using proline-derived catalysts .

Methodological Guidelines

  • Data Contradiction Analysis : Use control experiments (e.g., isotopic labeling) to trace unexpected byproducts. Cross-validate NMR/X-ray data with computational models (e.g., Gaussian for optimized geometries) .
  • Reaction Optimization : Design a DoE (Design of Experiments) to test variables (solvent, catalyst loading) and apply ANOVA for statistical significance .
  • Biological Assays : Pair in vitro enzyme assays (e.g., fluorescence polarization) with cellular uptake studies (LC-MS quantification) to correlate activity and permeability .

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